molecular formula C20H18N6O4S B456280 N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

Cat. No.: B456280
M. Wt: 438.5g/mol
InChI Key: LXCQJTUQEFSXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thienopyrimidine core, a benzamide moiety, and a nitro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Attachment of the Nitro-Substituted Pyrazole Ring: The final step involves the nucleophilic substitution reaction to attach the nitro-substituted pyrazole ring to the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[6-ETHYL-2-METHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE analogs: Compounds with similar core structures but different substituents.

    Thienopyrimidine derivatives: Compounds with variations in the thienopyrimidine core.

    Benzamide derivatives: Compounds with different substituents on the benzamide moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N6O4S

Molecular Weight

438.5g/mol

IUPAC Name

N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-3-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C20H18N6O4S/c1-3-16-8-17-19(31-16)22-12(2)25(20(17)28)23-18(27)14-6-4-5-13(7-14)10-24-11-15(9-21-24)26(29)30/h4-9,11H,3,10H2,1-2H3,(H,23,27)

InChI Key

LXCQJTUQEFSXBM-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)[N+](=O)[O-])C

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)[N+](=O)[O-])C

Origin of Product

United States

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